5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC13804628
Molecular Formula: C11H5BrN2OS2
Molecular Weight: 325.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H5BrN2OS2 |
|---|---|
| Molecular Weight | 325.2 g/mol |
| IUPAC Name | 5-(4-bromo-2,1,3-benzothiadiazol-7-yl)thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H5BrN2OS2/c12-8-3-2-7(10-11(8)14-17-13-10)9-4-1-6(5-15)16-9/h1-5H |
| Standard InChI Key | YQPFCPKXTYDRDV-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)C2=CC=C(C3=NSN=C23)Br)C=O |
| Canonical SMILES | C1=C(SC(=C1)C2=CC=C(C3=NSN=C23)Br)C=O |
Introduction
Chemical Identity and Structural Features
5-(7-Bromobenzo[c] thiadiazol-4-yl)thiophene-2-carbaldehyde belongs to the class of benzothiadiazole-thiophene hybrids. The molecule comprises a benzo[c] thiadiazole core substituted at the 4-position with a thiophene-2-carbaldehyde group and at the 7-position with a bromine atom. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 1309922-61-9 | |
| Molecular Formula | C₁₁H₅BrN₂OS₂ | |
| Molecular Weight | 325.20 g/mol | |
| Appearance | Orange powder | |
| Purity | ≥97% |
The bromine atom enhances reactivity for cross-coupling reactions, while the aldehyde group provides a site for further functionalization, making the compound a versatile precursor in organic synthesis .
Synthesis and Manufacturing
The synthesis of 5-(7-bromobenzo[c][1, thiadiazol-4-yl)thiophene-2-carbaldehyde typically proceeds via a palladium-catalyzed C–H direct arylation reaction. A representative protocol involves:
-
Reactants: 4,7-Dibromobenzo[c] thiadiazole (1.5 eq.), 2-thiophenecarboxaldehyde (1.0 eq.)
-
Catalyst System: Pd(OAc)₂ (2.5 mol%), CataCXium® A (5.0 mol%)
-
Additives: Pivalic acid (30 mol%), K₂CO₃ (1.5 eq.)
-
Solvent: Toluene
Procedure:
-
Combine palladium catalyst, ligand, and pivalic acid in toluene.
-
Add dibromobenzo-thiadiazole, thiophenecarboxaldehyde, and base.
-
Heat the mixture at 110°C with stirring.
-
Purify the crude product via flash chromatography (petroleum ether/dichloromethane gradient) to yield the target compound as an orange solid (29% yield) .
This method avoids stoichiometric organometallic reagents, aligning with green chemistry principles. Alternative routes using Suzuki-Miyaura coupling have been reported for analogous benzothiadiazole derivatives but require pre-functionalized boronates .
Physicochemical Properties
While detailed experimental data for this specific compound remain limited, inferred properties include:
-
Solubility: Moderately soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and tetrahydrofuran .
-
Thermal Stability: Predicted decomposition temperature >250°C, based on analogous brominated benzothiadiazoles .
-
Electrochemical Properties: The electron-withdrawing benzothiadiazole unit lowers the LUMO energy (-3.2 eV estimated), enhancing electron-accepting capacity in optoelectronic devices .
Comparative data for the related compound 7-bromo-benzo[c] thiadiazole-4-carbaldehyde (CAS 1071224-34-4) include a melting point of 192–196°C and a predicted boiling point of 355°C , though structural differences limit direct extrapolation.
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃):
-
δ 9.91 (s, 1H, CHO),
-
8.34 (d, J = 3.5 Hz, 1H, thiophene H-3),
-
8.07 (d, J = 7.8 Hz, 1H, benzothiadiazole H-5),
-
7.89 (d, J = 7.8 Hz, 1H, benzothiadiazole H-6),
The aldehyde proton appears as a singlet at δ 9.91, confirming successful formylation. Coupling constants between aromatic protons validate the regiochemistry of the thiophene-benzothiadiazole linkage.
FT-IR (KBr):
-
Strong absorption at 1685 cm⁻¹ (C=O stretch),
-
Peaks at 1560 cm⁻¹ and 1475 cm⁻¹ (C=C/C=N aromatic vibrations) .
Applications in Optoelectronic Devices
Organic Light-Emitting Diodes (OLEDs)
The compound’s rigid, planar structure facilitates π-π stacking in thin films, improving charge carrier mobility. Incorporated as an electron-transport layer (ETL), it reduces turn-on voltages and enhances device efficiency. In tandem OLEDs, its bromine substituent enables covalent bonding to emissive layers, preventing phase separation .
Organic Photovoltaics (OPVs)
As a non-fullerene acceptor, the compound broadens light absorption spectra when paired with donor polymers like P3HT. Time-resolved microwave conductivity (TRMC) studies show electron mobilities of 0.12 cm²/V·s, comparable to state-of-the-art acceptors . Devices achieve power conversion efficiencies (PCE) up to 8.7% in inverted bulk heterojunction architectures .
Chemical Sensing
The aldehyde group serves as a recognition site for amine-containing analytes. Functionalized derivatives exhibit fluorescence quenching upon binding to nitroaromatic explosives (e.g., picric acid), with detection limits as low as 10 nM .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume